molecular formula C16H18O3 B11854222 1-Naphthalenecarboxaldehyde, 8-hydroxy-2-methoxy-6-methyl-4-(1-methylethyl)- CAS No. 40817-06-9

1-Naphthalenecarboxaldehyde, 8-hydroxy-2-methoxy-6-methyl-4-(1-methylethyl)-

Cat. No.: B11854222
CAS No.: 40817-06-9
M. Wt: 258.31 g/mol
InChI Key: NHPCJAMEAJBJSU-UHFFFAOYSA-N
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Description

8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde is a complex organic compound with the molecular formula C16H18O3 It is a derivative of naphthalene, characterized by the presence of hydroxyl, isopropyl, methoxy, and methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as column chromatography and recrystallization, are essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions include various substituted naphthalenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 8-Hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone
  • 2,8-Dihydroxy-4-isopropyl-3-methoxy-6-methyl-1-naphthaldehyde

Comparison: Compared to similar compounds, 8-Hydroxy-4-isopropyl-2-methoxy-6-methyl-1-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

40817-06-9

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

8-hydroxy-2-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C16H18O3/c1-9(2)11-7-15(19-4)13(8-17)16-12(11)5-10(3)6-14(16)18/h5-9,18H,1-4H3

InChI Key

NHPCJAMEAJBJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C(C=C2C(C)C)OC)C=O

Origin of Product

United States

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